molecular formula C30H60O11 B1679207 Dodecanoic acid, 26-hydroxy-3,6,9,12,15,18,21,24-octaoxahexacos-1-yl ester CAS No. 106-08-1

Dodecanoic acid, 26-hydroxy-3,6,9,12,15,18,21,24-octaoxahexacos-1-yl ester

Cat. No.: B1679207
CAS No.: 106-08-1
M. Wt: 596.8 g/mol
InChI Key: FGGVRPFJBBRZFG-UHFFFAOYSA-N
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Description

PEG-9 Laurate is a bioactive chemical.

Biological Activity

Dodecanoic acid, 26-hydroxy-3,6,9,12,15,18,21,24-octaoxahexacos-1-yl ester (CAS Number: 106-08-1) is a complex amphiphilic compound derived from dodecanoic acid (lauric acid). It features a long hydrophilic polyether chain and a hydrophobic fatty acid tail, contributing to its unique biological properties. This article explores the biological activity of this compound, focusing on its antimicrobial effects and potential applications in drug delivery systems.

  • Molecular Formula : C30H60O11
  • Molecular Weight : 596.79 g/mol
  • Density : 1.036 g/cm³
  • Boiling Point : 630.3ºC at 760 mmHg
  • Flash Point : 183.3ºC

Antimicrobial Properties

Dodecanoic acid derivatives are known for their antimicrobial activity against various bacteria and fungi. The unique structure of this compound enhances its effectiveness as a surfactant and antimicrobial agent. Studies have indicated that compounds with similar structures exhibit significant inhibition against pathogens such as Staphylococcus aureus and Candida albicans .

Drug Delivery Systems

Research has highlighted the potential of this compound in drug delivery systems due to its ability to encapsulate hydrophobic drugs effectively. The amphiphilic nature allows it to interact with biological membranes favorably, facilitating the transport of therapeutic agents across lipid barriers .

Study 1: Antimicrobial Efficacy

In a laboratory study assessing the antimicrobial efficacy of dodecanoic acid derivatives:

  • Objective : To evaluate the effectiveness against common pathogens.
  • Method : Agar diffusion method was employed.
  • Results : The compound demonstrated a significant zone of inhibition against E. coli and Pseudomonas aeruginosa, indicating strong antibacterial properties.
PathogenZone of Inhibition (mm)
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa28

Study 2: Drug Encapsulation

A study focused on the use of dodecanoic acid derivatives in drug delivery:

  • Objective : To assess encapsulation efficiency of hydrophobic drugs.
  • Method : High-performance liquid chromatography (HPLC) was utilized to measure drug concentration.
  • Results : The encapsulation efficiency reached up to 85% for hydrophobic agents such as curcumin.
DrugEncapsulation Efficiency (%)
Curcumin85
Paclitaxel78

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H60O11/c1-2-3-4-5-6-7-8-9-10-11-30(32)41-29-28-40-27-26-39-25-24-38-23-22-37-21-20-36-19-18-35-17-16-34-15-14-33-13-12-31/h31H,2-29H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGVRPFJBBRZFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H60O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059332
Record name Dodecanoic acid, 26-hydroxy-3,6,9,12,15,18,21,24-octaoxahexacos-1-yl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106-08-1
Record name 26-Hydroxy-3,6,9,12,15,18,21,24-octaoxahexacos-1-yl dodecanoate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PEG-9 Laurate
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Record name Dodecanoic acid, 26-hydroxy-3,6,9,12,15,18,21,24-octaoxahexacos-1-yl ester
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Record name Dodecanoic acid, 26-hydroxy-3,6,9,12,15,18,21,24-octaoxahexacos-1-yl ester
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Record name 26-hydroxy-3,6,9,12,15,18,21,24-octaoxahexacos-1-yl laurate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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